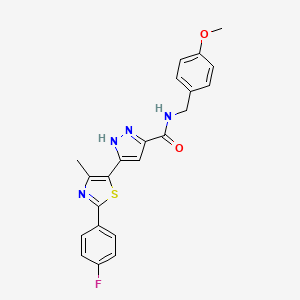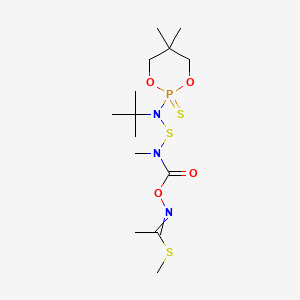![molecular formula C9H6N4O B14109656 Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one CAS No. 17326-30-6](/img/structure/B14109656.png)
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, pyridine, and pyrimidine rings. The integration of these rings imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one typically involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with omega-bromoacetophenones, followed by cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques further enhances the production process.
化学反応の分析
Types of Reactions
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
科学的研究の応用
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit cyclin-dependent kinase 2 (CDK2) and induce apoptosis in cancer cells
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves the inhibition of specific enzymes and modulation of molecular pathways. For instance, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to inhibit VEGFR-2, disrupting angiogenesis and tumor growth .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A derivative with an amino group at the 4-position, used in various biochemical studies.
Uniqueness
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for designing molecules with specific biological activities, particularly in the field of oncology.
特性
CAS番号 |
17326-30-6 |
|---|---|
分子式 |
C9H6N4O |
分子量 |
186.17 g/mol |
IUPAC名 |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C9H6N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h1-5H,(H,10,12) |
InChIキー |
AKOCCXIPEFYLFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=NN3)C(=O)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14109575.png)
![9-ethoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14109582.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109595.png)
![N-(4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109598.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109604.png)

![[(2S,3R,4S,5R,6S)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate](/img/structure/B14109612.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B14109627.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109636.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14109642.png)

![3-Ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14109655.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14109665.png)
